Leptinidine
Description
Overview of Glycoalkaloids in Solanum Species
Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites predominantly found in plants of the Solanum genus, which includes economically important crops like potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena). nih.govrsc.org These compounds are characterized by a C27 cholestane (B1235564) skeleton, which forms the steroidal alkaloid base, known as an aglycone. semanticscholar.org This aglycone is linked to one or more oligosaccharide (sugar) chains, typically at the C-3 hydroxy group. nih.govsemanticscholar.org
The structural diversity of SGAs is vast, arising from various combinations of different aglycones and sugar moieties. nih.gov In potatoes, the most well-known SGAs are α-solanine and α-chaconine, both of which share the aglycone solanidine (B192412). semanticscholar.org These compounds are not uniformly distributed throughout the plant but tend to accumulate in leaves, sprouts, and the skin of tubers, particularly when exposed to light. nih.gov
From a functional perspective, SGAs are considered a crucial part of the plant's chemical defense system. nih.gov They exhibit a range of biological activities, including toxicity to fungi, bacteria, insects, and other herbivores, thereby protecting the plant from a wide array of potential threats and predators. nih.govsemanticscholar.org
Historical Context of Leptinidine Identification
The investigation into the diverse array of glycoalkaloids within the Solanum genus led to the discovery of a group of compounds known as leptines. Research conducted by Kuhn and Löw in 1961 on the wild potato species Solanum chacoense was pivotal in identifying these novel glycoalkaloids. This work distinguished the leptines from the more common α-solanine and α-chaconine. The structural elucidation of these new compounds revealed a unique aglycone, which was named this compound. It was characterized as a 23-hydroxy derivative of solanidine, marking its formal identification in the scientific literature.
Significance of this compound as an Aglycone in Plant Biochemistry and Ecology
This compound holds a significant position in the biochemistry of certain Solanum species due to its role as a key steroidal aglycone. Structurally, it is the 23β-hydroxy analog of solanidine, a common aglycone in cultivated potatoes. This compound itself serves as the aglycone for a group of glycoalkaloids known as leptinines.
The biosynthesis of these compounds is believed to proceed from cholesterol, with solanidine being a key intermediate that is subsequently hydroxylated to form this compound. nih.gov Further biochemical modifications can occur; for instance, the acetylation of this compound produces acetylthis compound, the aglycone for the leptine class of glycoalkaloids.
Ecologically, the presence of this compound-derived glycoalkaloids, particularly the leptines found in the leaves of S. chacoense, is of great importance. These compounds are potent feeding deterrents to major pests, most notably the Colorado potato beetle (Leptinotarsa decemlineata). The production of these specific defensive chemicals provides the plant with enhanced protection against herbivory, a trait of significant interest in the development of pest-resistant potato cultivars. The localization of these compounds primarily in the foliage, and not the tubers, makes them an attractive trait for agricultural applications.
Data Tables
Table 1: Chemical and Physical Properties of this compound This table details the key chemical identifiers and computed properties of the this compound molecule.
| Property | Value |
| Molecular Formula | C₂₇H₄₃NO₂ |
| Molecular Weight | 413.6 g/mol |
| IUPAC Name | (1S,2S,7S,10R,11S,14S,15R,16S,17S,18S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-ene-7,18-diol |
| CAS Number | 24884-17-1 |
| Synonyms | solanid-5-en-3beta,23S-diol; 23β-hydroxysolanidine |
Data sourced from PubChem. nih.gov
Table 2: Key Aglycones and Their Corresponding Glycoalkaloids in Solanum Species This table summarizes the relationship between key aglycones discussed and the glycoalkaloids they form.
| Aglycone | Key Structural Feature | Corresponding Glycoalkaloid(s) |
| Solanidine | Base C27 steroidal alkaloid | α-Solanine, α-Chaconine |
| This compound | 23β-hydroxy derivative of solanidine | Leptinines (e.g., Leptinine I, Leptinine II) |
| Acetylthis compound | 23-acetyl derivative of this compound | Leptines |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24884-17-1 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17S,18S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,18-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-11-23(30)25-16(2)24-22(28(25)14-15)13-21-19-6-5-17-12-18(29)7-9-26(17,3)20(19)8-10-27(21,24)4/h5,15-16,18-25,29-30H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
RFIYLZGMGGONQR-QFJXAUAASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)O |
Canonical SMILES |
CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)O |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of Leptinidine
Natural Sources of Leptinidine: Focus on Solanum chacoense Bitter
This compound is a naturally occurring steroidal alkaloid found primarily in certain accessions of the wild potato species, Solanum chacoense Bitter. ishs.orgactahort.org This plant is a member of the Solanaceae family. researchgate.net S. chacoense is known to produce a variety of steroidal glycoalkaloids (SGAs), including leptines, for which this compound serves as an aglycone, or the non-sugar portion of the molecule. ishs.orgactahort.org The presence of these compounds, particularly leptines, in the leaves of S. chacoense is a key factor in its natural resistance to herbivorous insects, most notably the Colorado potato beetle (Leptinotarsa decemlineata Say). ishs.orgactahort.orgscispace.comresearchgate.net
The biosynthesis of this compound and its derivatives is a significant characteristic that distinguishes certain S. chacoense accessions from the cultivated potato, Solanum tuberosum, which primarily produces the glycoalkaloids solanine and chaconine. ishs.orgactahort.org The aglycone for solanine and chaconine is solanidine (B192412). ishs.orgactahort.org
Tissue-Specific Accumulation Patterns of this compound and its Glycosides (Leptines, Leptinines)
The accumulation of this compound-derived glycoalkaloids is not uniform throughout the Solanum chacoense plant. Research has demonstrated a distinct tissue-specific pattern of accumulation. The leptine glycoalkaloids are predominantly found in the foliar tissues, or leaves, of the plant. scispace.comresearchgate.netresearchgate.net This localization in the leaves is significant from an ecological perspective, as it provides a direct defense mechanism against leaf-eating insects like the Colorado potato beetle.
Conversely, these leptine glycoalkaloids, and by extension their aglycone this compound, are notably absent from the tubers of S. chacoense. researchgate.netresearchgate.net This differential distribution is a key area of interest for potato breeding programs aiming to enhance insect resistance in cultivated varieties without introducing potentially toxic compounds into the edible portions of the plant.
The concentration of these glycoalkaloids can also be influenced by environmental conditions. For instance, Solanum chacoense plants grown under higher light intensity have been observed to produce higher levels of leptines. scispace.com Furthermore, the relative amounts of different glycoalkaloids can vary depending on the growing conditions. For example, leaves from field-grown S. chacoense plants tend to have higher levels of acetylated glycoalkaloids (like those derived from acetylthis compound) compared to solanidine, while the reverse is often true for plants grown in vitro. ishs.orgactahort.org
A comparative analysis of steroidal glycoalkaloid aglycones in S. chacoense under different growing conditions is presented below:
| Growing Condition | Predominant Aglycone in Leaves |
| Field-Grown | Acetylthis compound |
| In Vitro | Solanidine |
Methodologies for Extraction and Purification of this compound from Plant Material
The isolation of this compound from plant sources involves a multi-step process that begins with extraction and is followed by purification to separate the target compound from a complex mixture of other plant metabolites.
The initial step in isolating this compound and its parent glycoalkaloids is typically a solvent-based extraction from the plant material, usually the leaves of S. chacoense. nih.govvinanhatrang.com This process, also known as liquid-liquid extraction, relies on the principle of differential solubility to separate compounds. vinanhatrang.com
Commonly, this involves macerating the dried and ground plant tissue in a suitable solvent. nih.govmdpi.com The choice of solvent is critical and is based on the polarity of the target compounds. nih.gov For alkaloids and their glycosides, a common approach involves using a series of solvents with increasing polarity. researchgate.net For instance, a crude methanol (B129727) extract can be prepared using a Soxhlet extractor. mdpi.comresearchgate.net The selection of the extraction method itself—such as maceration, infusion, decoction, or Soxhlet extraction—depends on the nature of the plant material and the stability of the target compounds. nih.govmdpi.com
The general steps for solvent-based extraction are:
Preparation of the plant material (drying and grinding). nih.gov
Extraction with a selected solvent or series of solvents. vinanhatrang.com
Separation of the liquid extract from the solid plant residue. nih.gov
Concentration of the crude extract, often by evaporating the solvent. researchgate.net
Following the initial extraction, the crude extract contains a mixture of various compounds. To isolate and purify this compound or its glycosides, chromatographic techniques are employed. suisse-tp.chamericanlaboratorytrading.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. suisse-tp.chamericanlaboratorytrading.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of individual components in a mixture. americanlaboratorytrading.com In the context of this compound analysis, HPLC is used to separate the different steroidal glycoalkaloids present in the crude extract. researchgate.net The method utilizes a column packed with a stationary phase (often silica-based) and a liquid mobile phase that is pumped through the column at high pressure. americanlaboratorytrading.com Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation. americanlaboratorytrading.com HPLC has been instrumental in the analysis of leptine I and II, and leptinine I and II in S. chacoense. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. tsijournals.comwaters.com UPLC systems operate at much higher pressures and use columns packed with smaller particles, allowing for more efficient separations. tsijournals.com This technique can be particularly advantageous for analyzing complex plant extracts containing numerous closely related compounds. researchgate.net The transfer of methods from HPLC to UPLC can lead to faster analysis times and reduced solvent consumption. tsijournals.comwaters.com
A comparison of key parameters between HPLC and UPLC is provided below:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Operating Pressure | Lower | Higher |
| Particle Size | Larger | Smaller |
| Resolution | Good | Higher |
| Analysis Speed | Slower | Faster |
| Sensitivity | Good | Higher |
Chromatographic Separation Techniques
Gas Chromatography (GC) for Aglycone Analysis
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of steroidal alkaloid aglycones like this compound. acs.org
GC analysis of this compound is typically performed on the underivatized aglycone. acs.orgresearchgate.net The use of a nonpolar capillary column, such as an Rt(x)-1 megabore fused silica (B1680970) column, has been shown to effectively resolve this compound from other related alkaloids like solanidine, tomatidine, and acetylthis compound in less than 20 minutes. acs.orgresearchgate.net
For quantitative analysis, an internal standard, such as tomatine, is often added to the sample before extraction and hydrolysis to account for any losses during sample preparation. acs.orgresearchgate.net The use of a flame ionization detector (FID) is common for detection and quantification. acs.org Gas chromatography-mass spectrometry (GC-MS) is also frequently employed for the definitive identification of the alkaloids based on their mass spectra. nih.goviyte.edu.tr
Table 2: Gas Chromatography Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Nonpolar (Rt(x)-1) megabore fused silica | researchgate.net |
| Injector Temperature | 270 °C | acs.org |
| Detector Temperature (FID) | 280 °C | acs.org |
| Internal Standard | Tomatine | researchgate.net |
| Retention Time of this compound | 14.47 min | researchgate.net |
Hydrolysis Methods for Glycoalkaloid Aglycones
The liberation of the aglycone from its corresponding glycoalkaloid is a critical step in the analysis of compounds like this compound. This is achieved through hydrolysis, which breaks the glycosidic bonds.
Acid hydrolysis is the most common method employed. nih.govnih.govresearchgate.net This typically involves heating the glycoalkaloid extract in the presence of a mineral acid, such as hydrochloric acid (HCl). nih.govresearchgate.net The conditions for acid hydrolysis, including acid concentration, temperature, and time, can be optimized to achieve efficient cleavage without causing degradation of the aglycone. For instance, a two-phase liquid-liquid system using 2% w/v hydrochloric acid in a methanolic extract has been found to be effective for obtaining solanidine, a related aglycone. nih.govresearchgate.net
Enzymatic hydrolysis offers a milder alternative to acid hydrolysis. researchgate.net Enzymes present in the plant material itself or from external sources can be used to cleave the sugar units. researchgate.net However, enzymatic hydrolysis can be slower and may result in partial hydrolysis, yielding intermediate glycosides. researchgate.net The complete deglycosylation often requires a mixture of different glycoside hydrolases. researchgate.netapsnet.org
Table 3: Hydrolysis Methods for Steroidal Glycoalkaloids
| Hydrolysis Method | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Acid Hydrolysis (Liquid-Liquid System) | 2% w/v HCl in 50% methanolic extract, chloroform | Combines hydrolysis and extraction in a single step. | nih.gov |
| Acid Hydrolysis (Concurrent) | 1 N HCl in methanol | Commonly used for GC analysis preparation. | researchgate.net |
| Enzymatic Hydrolysis | Enzymes from fresh plant material | Milder conditions, but can be slow and result in partial hydrolysis. | researchgate.net |
Biological Activities and Mechanistic Investigations of Leptinidine and Its Derivatives Preclinical and in Vitro Focus
Role in Plant Defense Mechanisms
Leptinidine-based glycoalkaloids are integral to the defense strategies of plants like S. chacoense against various herbivores and pathogens. mdpi.comscispace.com These secondary metabolites act as natural deterrents, protecting the plant from predation. nih.govopastpublishers.com
Research has consistently demonstrated that steroidal glycoalkaloids containing this compound and its derivatives confer resistance to the Colorado potato beetle (Leptinotarsa decemlineata), a significant pest for potato crops. nih.govresearchgate.net The presence of these compounds in the leaves of S. chacoense and its hybrids acts as a potent antifeedant, effectively deterring the beetles from consuming the plant tissue. ashs.orgresearchgate.net Studies involving interspecific hybrids between the wild potato S. chacoense and cultivated potato species have shown that the introduction of genes for leptine biosynthesis leads to significant feeding suppression in beetle larvae. researchgate.net
In feeding bioassays, hybrids containing elevated levels of this compound exhibited reduced leaf area consumption by second-instar Colorado potato beetle larvae. researchgate.netashs.org For instance, feeding was suppressed by 30% to 50% in hybrid potato lines that contained this compound concentrations greater than 10 mg per gram of dry weight leaf tissue. researchgate.net This natural resistance has the potential to reduce reliance on chemical pesticides in agriculture. researchgate.net
While this compound is a key part of the plant's defense, its acetylated form, acetylthis compound, appears to be more directly responsible for the antifeedant activity against the Colorado potato beetle. ashs.org Acetylthis compound is the aglycone of leptine glycoalkaloids. opastpublishers.comresearchgate.net
One study analyzing various potato hybrids found that the concentration of acetylthis compound (ALD) was significantly correlated with the suppression of feeding by the beetles. ashs.org In contrast, the concentrations of solanidine (B192412) and this compound itself had no statistically significant effect on insect feeding in that particular study. ashs.org The research established a threshold for acetylthis compound's effectiveness, noting that concentrations below 6500 µg·g⁻¹ of dry weight leaf tissue did not appear to deter feeding. ashs.org A 50% reduction in feeding was calculated to occur at an acetylthis compound concentration of 8200 µg·g⁻¹ dry weight. ashs.org
Another study, however, indicated that a "threshold" level of this compound (LD) in hybrid leaves is sufficient to suppress feeding, though it also noted that other resistance factors are likely involved. researchgate.netresearchgate.net
Table 1: Correlation of Aglycon Concentration with Colorado Potato Beetle (CPB) Feeding
| Aglycon | Correlation with Feeding Suppression | Effective Concentration for 50% Feeding Reduction (ED50) | Source(s) |
| This compound (LD) | No significant direct effect in some studies; threshold effect in others. | >10 mg·g⁻¹ DW showed 30-50% suppression. | researchgate.netashs.org |
| Acetylthis compound (ALD) | Significantly correlated. | 8200 µg·g⁻¹ DW | ashs.org |
| Solanidine | No significant effect. | Not Applicable | ashs.org |
Allelopathic Interactions in Agroecosystems
Allelopathy refers to the chemical interactions between plants, including the release of compounds into the environment that can influence the growth and development of neighboring organisms. nih.gov Glycoalkaloids, including those derived from this compound, that are excreted or leak from plant tissues play a role in these complex interactions within the soil. nih.govmdpi.comresearchgate.net
The accumulation of glycoalkaloids in the soil is a recognized factor in crop rotation planning, as these compounds can negatively affect subsequent crops. mdpi.comresearchgate.net This phenomenon, sometimes referred to as "soil sickness," is attributed to the allelopathic effects of these chemicals. mdpi.com While specific studies focusing solely on the plant-plant interactions of pure this compound are limited, the broader class of potato glycoalkaloids, which includes leptinines, is known to be involved in these processes. nih.govresearchgate.net These compounds can impair seed germination and restrict the growth of other plants, thereby shaping the plant community in an agroecosystem. nih.gov
Glycoalkaloids leached from potato plant residues can persist in the soil and influence the composition and activity of soil microorganisms. mdpi.comresearchgate.net These allelochemicals can affect the dynamics of bacteria and fungi, which in turn can impact soilborne diseases, symbiotic relationships, and nutrient availability. mdpi.com The presence of these compounds can modulate the soil environment, potentially affecting the health of future crops planted in the same location. mdpi.comresearchgate.net
In Vitro and In Silico Studies on Potential Biological Effects
Beyond its role in plant ecology, this compound has been investigated in preliminary laboratory and computational studies for other potential biological activities. In silico studies, which use computer modeling to predict interactions between molecules, have explored the potential of this compound to bind with human protein targets.
One such study investigated the interaction of various compounds from the plant Solanum surattense with protein targets relevant to hepatocellular carcinoma. mdpi.com In this computational analysis, this compound was docked with the Estrogen Receptor (ESR). The results indicated a strong binding affinity, suggesting a potential interaction that warrants further experimental investigation. mdpi.com
Table 2: In Silico Docking Analysis of this compound
| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Source(s) |
| This compound | Estrogen Receptor (ESR) | -12.532 | ASP:351 | mdpi.comnih.gov |
Evaluation of Antiviral Activity
This compound has been the subject of preliminary studies to assess its efficacy against various viral pathogens, including Herpes Simplex Viruses (HSV) and the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.govnews-medical.net
Current antiviral therapies for herpesviruses, while effective, can lead to the emergence of resistant strains, necessitating the development of new agents with novel mechanisms of action. nih.gov Research into compounds like this compound is part of a broader effort to identify new therapeutic avenues. Studies have shown that various natural and synthetic compounds can inhibit HSV replication through different mechanisms. mdpi.comnih.govsemanticscholar.org For instance, some peptides have demonstrated the ability to directly inactivate viral particles and interfere with the virus's attachment to host cells. nih.gov Other research has highlighted compounds that inhibit viral DNA replication and the production of infectious viral particles in infected cells. mdpi.com
In the context of SARS-CoV-2, the 3CLpro is a key drug target due to its highly conserved nature among coronaviruses. nih.gov The inhibition of this enzyme can effectively suppress viral replication. nih.gov Numerous research efforts are focused on designing inhibitors that specifically target the catalytic dyad of 3CLpro. nih.gov
While specific data on this compound's antiviral activity is still emerging, the established importance of these viral targets underscores the potential significance of these investigations.
Exploration of Antimicrobial Properties
The potential of this compound and its derivatives as antimicrobial agents is another area of active investigation. The rising threat of antibiotic resistance has spurred the search for novel antimicrobial compounds from various sources. mdpi.comacademicjournals.org
Antimicrobial peptides and other compounds often exert their effects by disrupting microbial membrane integrity, leading to the leakage of cellular contents and ultimately, cell death. mdpi.com Some agents can also bind to components of the bacterial cell wall, like lipopolysaccharide (LPS), increasing membrane permeability and inducing the production of reactive oxygen species. mdpi.com The mechanisms of antimicrobial action are diverse and can include the formation of pores in the cell membrane and the inhibition of cell wall synthesis. nih.gov
The exploration of this compound's antimicrobial properties aligns with the broader scientific goal of expanding the arsenal (B13267) of treatments against bacterial and fungal infections.
Investigation of Antiproliferative or Antitumor Activities in Cell Lines
Preliminary in vitro studies have begun to explore the antiproliferative and potential antitumor activities of this compound in various cancer cell lines. Research has shown that the hormone leptin can stimulate the proliferation of certain cancer cells, such as those in colon cancer. nih.gov However, it is crucial to distinguish the effects of the hormone leptin from the compound this compound.
The investigation into the antiproliferative effects of new compounds is a cornerstone of cancer research. Many natural and synthetic agents are evaluated for their ability to inhibit the growth of cancer cells. For example, studies have demonstrated the cytotoxic activities of various nutraceutical compounds against human colon and lymphoblastic cancer cell lines. nih.gov The mechanisms of such antiproliferative effects can be diverse, including the induction of apoptosis (programmed cell death) and the modulation of cell cycle progression. The antioxidant N-Acetylcysteine (NAC), for instance, has been shown to reduce markers of cancer cell aggressiveness in preclinical models. nih.gov
Identification of Molecular Targets (e.g., Estrogen Receptor interaction)
A key aspect of understanding the potential antitumor activity of this compound involves identifying its molecular targets. One area of interest is its potential interaction with the estrogen receptor (ER), a critical factor in the development and progression of certain cancers, particularly breast cancer. nih.gov
The interplay between signaling pathways is complex. For instance, leptin has been shown to interfere with the effects of tamoxifen, a common breast cancer therapy, in ER-positive breast cancer cells, particularly under estrogen-stimulated conditions. nih.govnih.gov This interference can result from the activation of signaling pathways such as ERK1/2 and STAT3. nih.gov Furthermore, there is evidence of crosstalk between leptin and estrogen receptor signaling pathways. mdpi.com In some cancer cell models, estradiol (B170435) and ER agonists have been shown to counteract the oncogenic actions of leptin. plos.org Understanding how a compound like this compound might modulate ER activity is therefore of significant interest. For example, some compounds are designed to act as ER antagonists, blocking the growth-promoting effects of estrogen. mdpi.com
Computational Modeling of Interactions with Receptor Proteins
To further elucidate the potential mechanisms of action of this compound at a molecular level, computational modeling and docking studies are being employed. researchgate.netmeddocsonline.org These in silico techniques allow researchers to predict and analyze the binding of a ligand, such as this compound, to the active site of a target protein, like the estrogen receptor or viral proteases. mdpi.com
Structural homology modeling and molecular dynamics simulations can provide detailed insights into the stability and thermodynamics of protein-ligand interactions. mdpi.comnih.gov For instance, such studies can map the specific amino acid residues involved in the binding interface and estimate the binding free energy. nih.gov In the context of antiviral research, molecular docking has been used to identify potential inhibitors of SARS-CoV-2 enzymes by predicting how well different compounds bind to their active sites. mdpi.com These computational approaches are invaluable for rational drug design and for prioritizing compounds for further experimental validation. researchgate.net
Biochemical Interactions and Pathway Modulation
Research into this compound also encompasses its broader biochemical interactions and its potential to modulate key cellular signaling pathways. The hormone leptin is known to trigger several intracellular signaling cascades upon binding to its receptor, including the JAK/STAT, ERK, and PI3K/Akt pathways. mdpi.comnih.gov These pathways are integral to a wide range of cellular processes, from metabolism to immune responses. nih.gov
Structure Activity Relationship Sar Studies of Leptinidine and Analogues
Elucidation of Structural Determinants for Biological Efficacy
The biological activity of glycoalkaloids is intricately linked to their chemical structure, with minor modifications leading to significant changes in efficacy. Key structural elements that are often the focus of SAR studies include the position of hydroxyl groups on the aglycone (the non-sugar part) and the nature of the attached sugar chains (glycosidic moieties).
The presence and location of hydroxyl (-OH) groups on the steroidal backbone of glycoalkaloids can significantly influence their interaction with biological targets. Leptinidine, for example, is the 23β-hydroxy analogue of solanidine (B192412). mdpi.com This specific hydroxylation is a key structural feature that distinguishes it from other solanidine-type alkaloids.
Research on other steroidal compounds highlights the general importance of hydroxylation patterns for biological activity. For instance, studies on oxysterols binding to oxysterol-binding proteins (OSBP) and OSBP-related protein 4 (ORP4) have shown that hydroxylation at various positions on the sterol side chain (C-20, C-24, C-25, and C-27) results in high-affinity interactions, whereas hydroxylation at the C-22 position does not. nih.gov This demonstrates that the precise location of the hydroxyl group is critical for molecular recognition and binding affinity. In the broader context of cellular processes, the hydroxylation of specific amino acid residues in proteins, such as the proline residues in hypoxia-inducible factor (HIFα), is a key step that signals for protein degradation. nih.gov Inhibitors of this process often work by mimicking the structure of the substrate, highlighting the sensitivity of biological systems to the presence and position of hydroxyl groups. nih.gov Therefore, the 23-hydroxy group of this compound is a critical determinant of its specific biological profile compared to its non-hydroxylated counterpart, solanidine.
The carbohydrate portion of a glycoalkaloid is a major determinant of its biological activity. iomcworld.com The type, number, and linkage of the sugar units attached to the aglycone can dramatically alter the compound's efficacy and mechanism of action. iomcworld.comacs.org
Numerous studies have demonstrated that the glycosidic sidechain is essential for the bioactivity and membrane-disrupting capabilities of these compounds. acs.org For many biological effects, the aglycone alone is inactive or significantly less potent than its corresponding glycoside. For example, α-chaconine is highly effective against the Herpes simplex virus, while its aglycone, solanidine, is inactive. iomcworld.com
| Glycoalkaloid | Aglycone | Sugar Moiety | Observed Activity | Reference |
|---|---|---|---|---|
| α-Chaconine | Solanidine | Chacotriose | More active (antimalarial, anticancer, AChE inhibition) than solatriose-containing analogues. | tandfonline.commdpi.com |
| α-Solanine | Solanidine | Solatriose | Less active than α-chaconine. | tandfonline.com |
| α-Solamargine | Solasodine | Chacotriose | More active (AChE inhibition, molluscicidal) than solatriose-containing analogues. | mdpi.comscielo.br |
| α-Solasonine | Solasodine | Solatriose | Less active than α-solamargine. | mdpi.comscielo.br |
Computational Approaches in SAR Analysis
In modern drug discovery, computational methods are indispensable for accelerating the analysis of structure-activity relationships. nih.govyoutube.com These in silico techniques allow researchers to model, predict, and rationalize the biological activity of compounds like this compound, saving significant time and resources compared to traditional experimental approaches. peerj.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This technique is used to understand how structural features, represented by numerical descriptors, influence the activity of a molecule. nih.gov
In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These can include physicochemical properties like lipophilicity (MlogP), topological polar surface area (TPSA), and the number of specific chemical fragments, as well as 3D descriptors derived from the molecule's spatial arrangement. nih.govnih.gov Statistical methods, such as Multiple Linear Regression Analysis (MLRA), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
For alkaloids and glycoalkaloids, QSAR models have been developed to predict various activities. peerj.comnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize how different steric and electrostatic fields around the molecule impact its potency. rsc.orgnih.gov These maps provide intuitive, visual guidance for designing new analogues with improved activity by indicating where to add or remove specific chemical groups. rsc.org The predictive power of a QSAR model is crucial and is typically validated using both internal (cross-validation) and external test sets of compounds to ensure its reliability for predicting the activity of new, unsynthesized molecules. nih.govrsc.org
To understand how a ligand like this compound interacts with its biological target at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. acs.orgnih.gov These computational techniques provide detailed insights into the binding process, which is often difficult to observe experimentally. metrotechinstitute.orgmdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. ejmo.org The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's active site. ejmo.orgnih.gov For example, docking studies on glycoalkaloids have helped to identify critical residues in target proteins, providing a rationale for their observed biological activities. peerj.com
Molecular Dynamics (MD) Simulations build upon the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, offering a dynamic view of the ligand-target complex. metrotechinstitute.orgvolkamerlab.org This method accounts for the flexibility of both the protein and the ligand, providing a more accurate representation of the binding process. mdpi.comvolkamerlab.org MD simulations can be used to assess the stability of the docked pose, observe conformational changes upon binding, and calculate binding free energies, which give a more precise estimate of binding affinity. mdpi.comnih.gov These simulations are essential for validating docking results and understanding the dynamic nature of molecular recognition. metrotechinstitute.org
| Technique | Purpose | Key Information Provided | Reference |
|---|---|---|---|
| QSAR | To correlate chemical structure with biological activity. | Predictive models for activity; identification of key molecular descriptors. | nih.govnih.gov |
| Molecular Docking | To predict the binding pose of a ligand in a protein's active site. | Binding orientation; key interacting residues; binding affinity scores. | peerj.comejmo.org |
| Molecular Dynamics | To simulate the dynamic behavior of the ligand-protein complex over time. | Stability of binding; conformational changes; binding free energy. | metrotechinstitute.orgmdpi.com |
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming SAR analysis and drug discovery. udc.esresearchgate.net These advanced computational tools can analyze vast and complex datasets to identify patterns and build predictive models that go beyond the capabilities of traditional statistical methods. mdpi.com
ML algorithms, such as random forests and support vector machines, are increasingly used to develop more robust and predictive QSAR models. nih.gov Genetic algorithms, a type of ML inspired by natural selection, can be employed to search for optimal solutions in complex problems, such as identifying the best set of molecular descriptors for a QSAR model. ontosight.ai
In the context of glycoalkaloids, ML can be used to correlate complex data, such as spectral information from imaging spectroscopy, with chemical properties like glycoalkaloid content in plants. mdpi.com In drug discovery, AI and ML are applied to various stages, from target identification to hit-to-lead optimization. ymaws.com By learning from existing data on compound structures and their activities, ML models can screen virtual libraries of millions of compounds to prioritize candidates for synthesis and testing, significantly accelerating the discovery of new bioactive molecules. udc.es
Chemical Synthesis and Derivatization of Leptinidine and Analogues
Strategies for Total or Semi-Synthesis of Leptinidine
The synthesis of complex natural products like this compound can be approached through total synthesis, starting from simple, often petrochemical-based precursors, or semi-synthesis, which utilizes a structurally similar natural product as a starting material. wikipedia.orgwikipedia.org
Semi-Synthesis from Solanidine (B192412): The most direct semi-synthetic route to this compound starts from solanidine, a more abundant steroidal alkaloid. This process involves the specific hydroxylation of solanidine at the C-23 position. iita.org This transformation is a key step in the biosynthesis of leptine glycoalkaloids, where solanidine is first converted to this compound. vt.edu
Another documented semi-synthetic method involves the hydrolysis of acetylthis compound. In one procedure, recrystallized acetylthis compound is treated with sodium hydroxide (B78521) in a methanol (B129727)/water mixture. Following this basic hydrolysis, this compound is extracted from the resulting solution using benzene (B151609) and can be further purified by recrystallization from methanol. researchgate.net
Total Synthesis: While specific literature on the total synthesis of this compound is not extensively detailed in the provided results, the total synthesis of steroidal alkaloids is a well-established field. These complex syntheses involve the meticulous construction of the tetracyclic core and the subsequent introduction of various functional groups and stereocenters. For instance, the total synthesis of cholesterol, a related sterol, was a landmark achievement requiring numerous steps to assemble the intricate ring system and stereochemistry. wikipedia.org A hypothetical total synthesis of this compound would likely involve the initial construction of a suitable steroid framework followed by the introduction of the nitrogen-containing F-ring and the specific hydroxylation at C-23.
Development of Novel this compound Analogues
The development of novel analogues of natural products is a common strategy in medicinal chemistry to enhance activity, improve pharmacokinetic properties, or reduce toxicity. nih.gov For this compound, derivatization can provide insights into structure-activity relationships.
One key derivative of this compound is acetylthis compound , where the hydroxyl group at C-23 is acetylated. ichbindannmalimgarten.de This acetylation is also a step in the natural biosynthesis of leptines. vt.edu The structural characterization of acetylthis compound has been confirmed through NMR and mass spectrometry, which also helped to establish the axial orientation of the C-23 acetoxyl group. researchgate.net
Further derivatization can be performed for analytical purposes. For example, trimethylsilyl (B98337) (TMS) derivatization is used for gas chromatography-mass spectrometry (GC-MS) analysis of this compound and related alkaloids. iita.org The derivatization of functional groups, such as the hydroxyl group of this compound, can alter the fragmentation patterns observed in mass spectrometry, aiding in structural elucidation. iita.org
The development of other analogues could involve modifications at various positions of the steroidal backbone or the side chain to explore their biological potential.
Utilization of this compound as a Synthetic Precursor for Other Steroidal Compounds
This compound, with its functionalized steroidal structure, can serve as a precursor for the synthesis of other complex steroidal compounds. All steroid hormones, for instance, are ultimately derived from cholesterol through a series of enzymatic modifications. nih.gov Similarly, this compound can be a starting point for creating novel steroidal structures.
The hydroxyl group at C-23 in this compound is a key functional handle for further chemical transformations. As seen in the formation of acetylthis compound, this hydroxyl group can be readily esterified. researchgate.net This reactivity allows for the introduction of a wide variety of groups at this position, potentially leading to compounds with different biological activities.
Moreover, the steroidal backbone of this compound is a scaffold that can be modified to create other classes of steroids. The synthesis of steroid hormones involves enzymes that hydroxylate, oxidize, or cleave parts of the steroid nucleus or side chain. nih.govmdpi.com Chemical reagents can be used to mimic these transformations, allowing chemists to use natural products like this compound as starting materials for complex synthetic targets. While specific examples of using this compound as a precursor for other named steroidal compounds are not detailed in the search results, its structure is amenable to such synthetic strategies.
Advanced Analytical and Spectroscopic Characterization of Leptinidine and Its Metabolites
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of leptinidine. By providing highly accurate mass measurements, HRMS allows for the confident identification of molecular formulas. measurlabs.combioanalysis-zone.com For this compound, HRMS analysis provides a parent peak at an m/z (mass-to-charge ratio) of 413.3294, which corresponds to the molecular formula C₂₇H₄₃NO₂. researchgate.net
The structural characterization is further supported by the analysis of fragmentation patterns generated during mass spectrometry. researchgate.netnih.gov Electron impact mass spectrometry of this compound shows a fragmentation pattern that is crucial for its identification. Key fragments observed in the mass spectrum of the base hydrolysate of acetylthis compound, which is identical to this compound, confirm its structure. researchgate.net This detailed analysis of fragment ions helps to piece together the different components of the molecule, confirming the core solanidine-based structure with a hydroxyl group modification. researchgate.net
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₄₃NO₂ | researchgate.net |
| Observed m/z [M]⁺ | 413.3294 | researchgate.net |
| Calculated Mass | 413.3294 | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of complex organic molecules like this compound. unimelb.edu.auebsco.com It provides critical information about the carbon skeleton and the stereochemistry of the molecule.
1D and 2D NMR Techniques for Proton and Carbon Assignment
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H) and carbon (¹³C) signals in the this compound structure. emerypharma.comemory.edu Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. researchgate.net
The ¹H-NMR spectrum of this compound shows characteristic signals for its steroidal structure. For instance, a signal at δ 5.35 ppm (d, J = 5.0 Hz) is assigned to the olefinic proton at C-6. researchgate.net The presence of a hydroxyl group at the C-23 position is confirmed by a signal at δ 3.78 ppm (d, J = 7.5 Hz), which shows a correlation to the C-23 carbon in 2D NMR experiments. researchgate.net The complete assignment of all proton and carbon chemical shifts provides unambiguous confirmation of the this compound structure. researchgate.net
Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ ppm) [Multiplicity, J (Hz)] | ¹³C Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 3 | 3.51 (m) | 71.6 | researchgate.net |
| 6 | 5.35 (d, 5.0) | 121.5 | researchgate.net |
| 18 | 1.02 (s) | 16.5 | researchgate.net |
| 19 | 0.87 (s) | 19.4 | researchgate.net |
| 21 | 0.97 (d, 6.8) | 18.8 | researchgate.net |
| 23 | 3.78 (d, 7.5) | 67.5 | researchgate.net |
| 26 | 2.87 (d, 10.6) | 58.6 | researchgate.net |
| 27 | 0.86 (d, 8.8) | 19.2 | researchgate.net |
Note: NMR data was acquired in C₅D₅N. Assignments for some positions may be interchangeable as noted in the source. researchgate.net
Application of NMR in Identifying Uncharacterized Structural Variants
NMR spectroscopy is a crucial tool for identifying and characterizing novel or uncharacterized structural variants of known compounds. nih.govnih.gov In the context of Solanum alkaloids, research has revealed the existence of rare alkaloids that are structurally similar to this compound. For example, analysis of certain potato genotypes has identified a compound with the same molecular mass as this compound but with a different fragmentation pattern in mass spectrometry. This suggested that the hydroxyl group was located at a different position than C-23. researchgate.net In such cases, where mass spectrometry alone is insufficient to determine the exact structure, advanced NMR techniques are essential to precisely locate the position of substituents and define the stereochemistry of the new variant. researchgate.net
Integrated Analytical Platforms for Metabolomic Profiling of this compound-Containing Extracts
The analysis of complex biological extracts, such as those from Solanum chacoense, requires integrated analytical platforms to achieve comprehensive metabolomic profiling. lcms.cztamu.edu These platforms typically combine the separation power of chromatography (Liquid Chromatography - LC, or Gas Chromatography - GC) with the detection capabilities of mass spectrometry and NMR spectroscopy. mdpi.com
Metabolomics studies on S. chacoense utilize LC-MS to compare the metabolite content of different plant lines and tissues, leading to the identification of thousands of metabolites, including alkaloids, that may be associated with specific traits like disease resistance. apsnet.orgnih.gov This non-targeted approach allows for the discovery of a wide range of compounds present in the extract. frontiersin.orgresearchgate.net Following initial detection by LC-MS, targeted purification and subsequent analysis by high-field NMR are necessary for the definitive structural elucidation of novel or interesting metabolites. This integrated workflow, from broad profiling with LC-MS to detailed structural analysis with NMR, is essential for fully characterizing the metabolome of this compound-containing extracts and understanding the biological roles of their constituent compounds. researchgate.netresearchgate.net
Future Research Directions and Translational Perspectives
Comprehensive Characterization of Minor Leptinidine-Derived Glycoalkaloids
While the major glycoalkaloids in common potato (Solanum tuberosum) are α-solanine and α-chaconine, certain wild species have evolved pathways to modify these into more complex defense compounds. nih.gov In S. chacoense, this compound is the aglycone for two principal glycoalkaloids: leptinine I and leptinine II. nih.govresearchgate.net These are formed when the common potato glycoalkaloids, α-chaconine and α-solanine, respectively, are hydroxylated. nih.govresearchgate.net
Future research must focus on the comprehensive characterization of these and other minor, yet potentially bioactive, this compound-derived glycoalkaloids. Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are crucial for this work. nih.govmdpi.com Such methods allow for the separation, identification, and structural elucidation of these complex molecules from plant extracts. researchgate.netspringernature.com Research has already identified a rare, unnamed alkaloid in a S. chacoense hybrid with the same molecular mass as this compound but with a different fragmentation pattern, suggesting a unique hydroxylation site other than the typical C-23 position. iita.org Elucidating the exact structure of such minor alkaloids through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is a critical next step. iita.org A detailed inventory and structural analysis of all this compound-based glycoalkaloids in various S. chacoense accessions will provide a more complete picture of this plant's chemical defense arsenal (B13267). cultivariable.com
Identified this compound-Derived Glycoalkaloids and Precursors
| Compound Name | Aglycone | Sugar Moiety Composition | Precursor Glycoalkaloid | Found In |
|---|---|---|---|---|
| Leptinine I | This compound | β-Chacotriose (Glucose, Rhamnose, Rhamnose) | α-Chaconine | Solanum chacoense |
| Leptinine II | This compound | β-Solatriose (Galactose, Glucose, Rhamnose) | α-Solanine | Solanum chacoense |
| Unnamed Isomer | This compound Isomer (hydroxylation not at C-23) | Not fully determined | Likely Solanidine-based Glycoalkaloid | S. chacoense hybrid |
Targeted Genetic Engineering for Enhanced Pest Resistance via this compound Biosynthesis
The discovery of the genetic basis for leptinine production has opened a direct path for the targeted genetic engineering of cultivated potatoes to enhance pest resistance. The key breakthrough was the identification of GAME32 (GLYCOALKALOID METABOLISM 32) , a 2-oxoglutarate-dependent dioxygenase (2-ODD) enzyme unique to S. chacoense. nih.govresearchgate.net The GAME32 gene is absent in cultivated potato, which explains its inability to produce leptinines. nih.gov
Research has demonstrated that the GAME32 enzyme specifically catalyzes the hydroxylation of α-chaconine and α-solanine to form leptinine I and leptinine II, respectively. nih.govresearchgate.net Stable transgenic potato plants overexpressing the S. chacoense GAME32 gene have been successfully created. nih.gov Metabolic analysis of these genetically engineered plants confirmed the de novo production of leptinine I and leptinine II in their leaves, accompanied by a significant reduction in the precursor glycoalkaloids. nih.gov This provides a clear and effective strategy: introducing and expressing the GAME32 gene in commercial potato varieties could confer resistance to pests like the Colorado potato beetle. nsf.gov
Deeper Mechanistic Insights into In Vitro Biological Activities
The insecticidal properties of this compound-derived glycoalkaloids are the primary driver of research interest. wisc.edumdpi.com While their effectiveness as feeding deterrents is well-documented, a deeper understanding of their precise mechanisms of action at the molecular level is required. researchgate.net In vitro studies on related glycoalkaloids suggest two primary modes of action that are likely shared by leptinines.
The first is the inhibition of acetylcholinesterase (AChE) , a critical enzyme in the insect nervous system. researchgate.netinchem.org Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. google.com Studies have confirmed that leptines are potent AChE inhibitors, which contributes to their toxicity and deterrence of the Colorado potato beetle. researchgate.netresearchgate.net
The second proposed mechanism is the disruption of cell membranes . Steroidal glycoalkaloids can intercalate into sterol-containing cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. researchgate.net This membrane-lytic activity is a well-known property of many Solanum alkaloids. researchgate.net
Future in vitro research should aim to quantify the specific inhibitory constants (Ki) of purified leptinine I, leptinine II, and other minor derivatives against insect AChE. Furthermore, cell-based assays using insect cell lines could elucidate the precise concentrations at which these compounds induce membrane disruption. Investigating whether these two mechanisms act synergistically would provide a comprehensive understanding of the bioactivity of these natural pesticides. It has also been noted that some glycoalkaloids exhibit antiviral activity in vitro, a characteristic that could be explored for this compound derivatives. researchgate.net
Development of Predictive Models for this compound Activity and Specificity
As more this compound derivatives are identified and characterized, there is a growing need for computational tools to predict their biological activity and specificity. The development of Quantitative Structure-Activity Relationship (QSAR) models offers a promising avenue for future research. nih.govmst.dk QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mst.dk
For this compound-based glycoalkaloids, a QSAR model could be developed to predict their insecticidal potency against various pests. This would involve:
Data Collection: Compiling a dataset of this compound derivatives and their experimentally determined biological activities (e.g., LC50 values against a specific insect, or IC50 values for acetylcholinesterase inhibition).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. mst.dk For glycoalkaloids, descriptors related to the sugar moiety's structure and the aglycone's stereochemistry would be particularly important.
Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a model that links the descriptors to the observed activity. nih.gov The model's predictive power would then be rigorously validated using internal and external test sets. nih.gov
Such predictive models could rapidly screen virtual libraries of novel, hypothetical this compound structures to identify candidates with potentially high insecticidal activity and selectivity, thereby guiding and prioritizing synthetic and genetic engineering efforts. researchgate.net This in silico approach would significantly accelerate the discovery and development of new, effective biopesticides based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What methods are recommended for identifying and characterizing leptinidine in plant extracts?
- Methodological Answer : this compound, a steroidal alkaloid, is typically isolated via chromatographic techniques (e.g., HPLC or GC-MS) and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, - and -NMR can resolve its hydroxyl and acetylated derivatives, while HRMS confirms molecular mass and fragmentation patterns . Structural ambiguity in related analogs (e.g., acetylthis compound) requires comparative analysis with synthetic standards and spectral databases .
Q. How do researchers address contradictions in this compound’s reported biosynthetic pathways?
- Methodological Answer : Discrepancies in biosynthesis (e.g., hydroxylation vs. acetylation steps) are resolved through isotopic labeling studies and enzyme assays. For instance, QTL mapping in Solanum chacoense revealed this compound synthesis precedes solanidine aglycone formation, supported by genetic markers like UBC370-1500 near chromosome 1’s short arm . Cross-referencing metabolomic data with genomic annotations (e.g., cytochrome P450 enzymes) helps validate pathways .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s ecological role in plant-insect interactions?
- Methodological Answer : Use bioassays with this compound-rich vs. deficient plant lines (e.g., CRISPR-edited mutants) to assess insect resistance. Quantify this compound via LC-MS/MS and correlate with feeding deterrence metrics (e.g., Colorado potato beetle mortality rates). Include controls for environmental variability (light, soil nutrients) to isolate biosynthetic triggers .
Q. How can metabolomic and transcriptomic integration resolve this compound’s regulatory networks?
- Methodological Answer : Employ multi-omics workflows:
- Metabolomics : Untargeted LC-HRMS to profile this compound and intermediates.
- Transcriptomics : RNA-seq of biosynthetic tissues (e.g., leaves, tubers) under stress conditions.
- Integration : Co-expression networks (e.g., WGCNA) to link candidate genes (e.g., acyltransferases) with metabolite abundance. Tools like MetAlign assist in spectral alignment and noise reduction .
Q. What statistical frameworks address variability in this compound quantification across studies?
- Methodological Answer : Apply mixed-effects models to account for batch effects (e.g., extraction protocols) and biological replicates. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for inter-study comparisons. Reference standards (e.g., this compound from certified suppliers) must be included for normalization .
Methodological Frameworks
Q. How to formulate a hypothesis-driven research question on this compound’s pharmacological potential?
- Guidelines :
- FINER Criteria : Ensure feasibility (e.g., in vitro cytotoxicity assays), novelty (e.g., unexplored anti-inflammatory mechanisms), and relevance (e.g., alignment with NIH preclinical guidelines ).
- PICO Framework : Define Population (e.g., human cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., IC values) .
Q. What strategies mitigate bias in this compound’s bioactivity studies?
- Methodological Answer :
- Blinding : Use double-blinded designs for cell-based assays.
- Reproducibility : Pre-register protocols (e.g., OSF) and share raw spectra/metadata .
- Conflict Checks : Disclose funding sources (e.g., agricultural vs. pharmaceutical grants) in acknowledgments .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s stability under varying pH conditions?
- Methodological Answer : Conduct stability studies using standardized buffers (pH 2–9) and monitor degradation via UPLC-UV/HRMS. Compare kinetic parameters (half-life, degradation products) across studies, adjusting for temperature and solvent effects. Use consensus guidelines (e.g., ICH Q1A) for validation .
Tables for Reference
| Framework | Use Case | Example |
|---|---|---|
| FINER Criteria | Evaluating research question viability | |
| Multi-Omics Integration | Pathway validation in Solanum species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
